![molecular formula C14H15NO B13820724 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is an organic compound that features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions, attached to a phenyl ring which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenyl ethanone derivative. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and the appropriate phenyl ethanone in ethanol with a few drops of glacial acetic acid for several hours . This reaction yields the desired compound after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone largely depends on its application. For instance, as an enzyme inhibitor, it interacts with specific enzyme active sites, blocking their activity. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target enzymes, such as dihydrofolate reductase and enoyl ACP reductase .
Comparison with Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has similar structural features and has been studied for its ability to enhance monoclonal antibody production.
5-[4-(2,5-Dimethylpyrrol-1-yl)phenyl]-1,3,4-oxadiazole-2-thiol: Another related compound with potential antimicrobial properties.
Uniqueness: 1-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern on the pyrrole ring and its ethanone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-14)12(3)16/h4-9H,1-3H3 |
InChI Key |
IQEUQGCIUZEHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


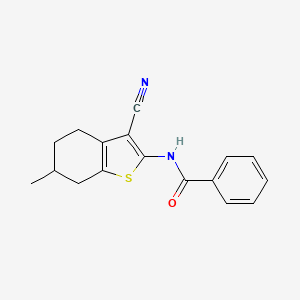

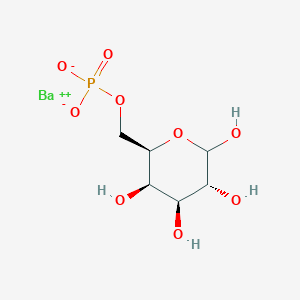
![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
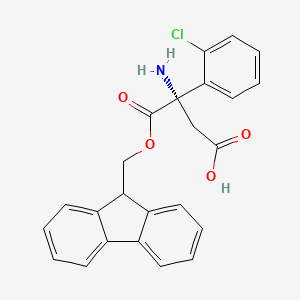

![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
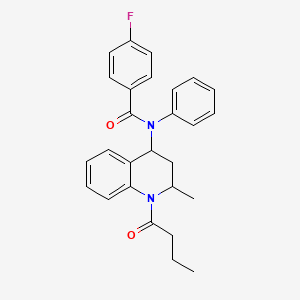
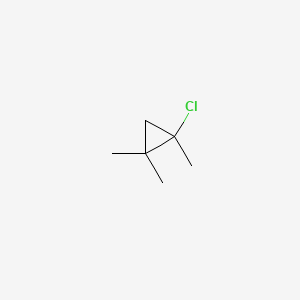
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
